molecular formula C13H17NO5S B2366462 (4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected CAS No. 1209467-60-6

(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected

Cat. No.: B2366462
CAS No.: 1209467-60-6
M. Wt: 299.34
InChI Key: MRPGVSFPIVVEKD-NSHDSACASA-N
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Description

“(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is a chemical compound with the CAS Number: 1209467-60-6. Its IUPAC name is tert-butyl (4R)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide . The compound has a molecular weight of 299.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Cyclic Sulfamidates : BOC-protected cyclic sulfamidates, including (1,2,3)-oxathiazolidine-2,2-dioxides, are synthesized and deprotected using trifluoroacetic acid, leading to crystalline sulfamidates. These are used in alkylation reactions for creating cyclic sulfamidates with varying N-alkyl substituents, demonstrating versatility in chemical transformations (Posakony, Grierson, & Tewson, 2002).

Applications in Medicinal Chemistry

  • Synthesis of Anticonvulsant Agents : Novel heterocycles, including N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, are synthesized as bioisosteres of anticonvulsant drugs. These compounds, derived from α-hydroxyamides, display wide-spectrum anticonvulsant activity and are significantly potent compared to valproic acid in tests (Pastore et al., 2013).

Role in Synthetic Organic Chemistry

  • Preparation of Taxotere® and Taxol Precursors : The preparation of N-BOC-protected oxazolidine derivatives is crucial in the efficient esterification of baccatins, leading to the synthesis of intermediates for anticancer drugs like Taxotere® and Taxol. This method avoids epimerization and provides a practical approach to synthesizing these drugs and their analogs (Commerçon et al., 1992).

Use in Asymmetric Synthesis

  • Chiral Auxiliaries in Asymmetric Synthesis : N-Boc-1,3-oxazolidines, prepared from enantiomerically pure β-amino alcohols, serve as chiral inductors for stereoselective transformations. Their role is emphasized in various asymmetric syntheses, highlighting the importance of the Boc group for efficient stereodifferentiation (Agami & Couty, 2004).

Contributions to Peptide Synthesis

  • Protected β-Hydroxyaspartic Acid for Peptide Synthesis : N-Boc-protected oxazolidine derivatives are synthesized for incorporating into peptides via solid-phase synthesis, showing the utility of these compounds in peptide synthesis and modification (Wagner & Tilley, 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

Mechanism of Action

Target of Action

The primary target of the compound “(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is the amine group present in various biomolecules . The compound is used as a protective group for amines, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which forms a tert-butylcarbamate with the amine group . This carbamate is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways involving the amine group. By protecting the amine group, the compound prevents it from participating in reactions such as oxidation and substitution . This allows other functional groups in the molecule to react without interference from the amine group .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its N-Boc protection mechanism. The Boc group increases the stability of the compound, allowing it to resist degradation in the body . This enhances the bioavailability of the compound, ensuring that it reaches its target sites in the body .

Result of Action

The result of the compound’s action is the protection of the amine group, preventing it from undergoing unwanted reactions . This allows the compound to be used in complex chemical manipulations, such as the synthesis of peptides . After the desired reactions have taken place, the Boc group can be removed to free the amine group .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the efficiency of the N-Boc protection process can be enhanced by the use of catalysts . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .

Properties

IUPAC Name

tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGVSFPIVVEKD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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